Terbufos

描述

属性

IUPAC Name |

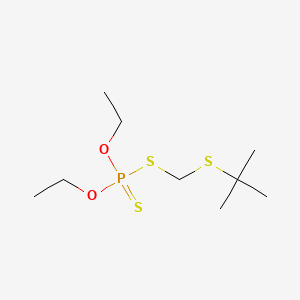

tert-butylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNZEKHULJKQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O2PS3 | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022254 | |

| Record name | Terbufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is a clear, colorless to pale yellow liquid. Used as a soil insecticide. (EPA, 1998), Clear to slightly brown liquid; [ACGIH], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear, colorless to pale yellow liquid. | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

156 °F at 0.01 mmHg (EPA, 1998), 69 °C @ 0.01 mm Hg, 68.9 °C, 156 °F at 0.01 mmHg | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190 °F (EPA, 1998), 88 °C (Tag Open Cup) /Technical terbufos/, 87.8 °C, 190 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), Readily soluble in most organic solvents: aromatic hydrocarbons, chlorinated hydrocarbons, alcohols, acetone, In water, 5.07 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 5.07 (very poor) | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.105 at 75.2 °F (EPA, 1998) - Denser than water; will sink, 1.105 g/cu cm @ 24 °C, Relative density (water = 1): 1.1, 1.105 at 75.2 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0003 mmHg at 77 °F (EPA, 1998), 0.00032 [mmHg], 0.00032 mm Hg @ 20-25 °C, Vapor pressure, Pa at 25 °C: 0.04, 0.0003 mmHg at 77 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellowish liquid, Slightly reddish liquid, Clear, slightly brown liquid | |

CAS No. |

13071-79-9 | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbufos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-butylthiomethyl O,O-diethylphosphorodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83BN0F8R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20.6 °F (EPA, 1998), -29 °C, -29.2 °C, -20.6 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

准备方法

Alternative Synthesis Using Urea Derivatives

A patented method (CN105669592B) employs 1,3-dimethylurea and 5-tert-butyl-1,3,4-thiadiazole derivatives under alkaline conditions. This route avoids direct handling of tert-butylthiol, enhancing operational safety:

$$

\text{1,3-Dimethylurea} + \text{5-tert-butyl-1,3,4-thiadiazole} \xrightarrow{\text{NaOH}} \text{Terbufos}

$$

- Alkaline Medium : pH 9–11 maintained with sodium hydroxide

- Reaction Time : 4–6 hours at 60–80°C

- Yield : ~85% (estimated from patent examples)

- Advantage : Reduced volatility of intermediates compared to conventional synthesis

Laboratory-Scale Radioactive this compound Preparation

For metabolic studies, radiolabeled [¹⁴C]this compound has been synthesized by mixing non-radioactive this compound with [methylene-¹⁴C]this compound (specific activity 18.4 µCi/mg). The protocol involves:

- Dilution : Two-fold dilution with non-radioactive this compound to achieve 9.2 µCi/mg

- Formulation : Dissolution in dichloromethane (103 mg/mL)

- Granulation : Mixing with Creek-O-Nite® granules (27.5 mg Deactivator A + 557.5 mg granules)

Table 1: Composition of Radiolabeled this compound Formulation

| Component | Mass/Volume | Function |

|---|---|---|

| [¹⁴C]this compound | 103 mg | Active ingredient |

| Dichloromethane | 1 mL | Solvent |

| Creek-O-Nite granules | 585 mg | Carrier matrix |

Industrial Formulation and Granulation Processes

Commercial this compound production (e.g., by AMVAC Chemical Corporation) uses a multi-stage granulation process to create 15G (15% active ingredient) formulations:

Stepwise Procedure :

- Active Ingredient Preparation : Purified this compound (99% purity) dissolved in dichloromethane

- Mixing : Combined with clay-based granules (Creek-O-Nite®) in a 1:5.7 mass ratio

- Drying : Solvent removal under vacuum at 40°C

- Coating : Application of polymer stabilizers to reduce dust formation

Table 2: Industrial Granule Specifications

| Parameter | Specification |

|---|---|

| Active ingredient | 15% w/w |

| Granule size | 0.5–1.5 mm |

| Bulk density | 0.8–1.0 g/cm³ |

| Dust content | <0.1% |

Stability and Byproduct Management

Critical considerations in this compound synthesis include:

- Thermal Stability : Degrades above 150°C, necessitating low-temperature processing

- Hydrolytic Sensitivity : Half-life of 2–4 days in aqueous solutions at pH 7

- Major Byproducts :

Table 3: Byproduct Formation Under Different Conditions

| Condition | Primary Byproduct | Formation Rate (k, h⁻¹) |

|---|---|---|

| pH 5, sunlight | Sulfoxide | 0.12 ± 0.03 |

| pH 9, dark | Sulfone | 0.08 ± 0.02 |

| UV irradiation | Oxon derivative | 0.15 ± 0.04 |

Analytical Quality Control

Post-synthesis verification employs LC-MS/MS with detection limits of 0.002 mg/kg for this compound and its metabolites. Key parameters:

- Column : Mixed-mode Obelisc R (2.1×150 mm, 5 µm)

- Mobile Phase : Acetonitrile/ammonium acetate buffer gradient

- Detection : MRM transitions m/z 289→103 (this compound), 305→127 (sulfoxide), 321→143 (sulfone)

化学反应分析

Types of Reactions: Terbufos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound sulfoxide and this compound sulfone.

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the breakdown of the thiolophosphorus bond.

Desulfuration: This reaction involves the removal of sulfur atoms from the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Hydrolysis: This reaction typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

Desulfuration: Catalysts such as metal oxides can facilitate this reaction.

Major Products Formed:

- This compound Sulfoxide

- This compound Sulfone

- Various Hydrolysis Products

科学研究应用

Agricultural Applications

Terbufos is utilized to manage a variety of pests that threaten crop yields. The following table summarizes its registered applications:

| Crop Type | Target Pests | Application Rate (lbs a.i./A) | Maximum Application Rate (lbs a.i./A) | Frequency of Application |

|---|---|---|---|---|

| Corn (Field, Sweet, Pop) | Corn rootworms, wireworms, white grubs | 1.0 | 1.3 | Once per year |

| Sugar Beets | Sugarbeet root maggots, cutworms | 1.3 | 1.96 | Once per year |

| Grain Sorghum | Various soil pests | 0.7 | 1.96 | Once per year |

This compound is typically applied at planting through soil incorporation to maximize efficacy against pests like wireworms and nematodes .

Environmental Impact and Persistence

The environmental impact of this compound is significant due to its persistence and mobility in soil. The following table presents data on the degradation products of this compound:

| Degradation Product | Half-Life (days) | Mobility (Freundlich Kads) |

|---|---|---|

| This compound sulfoxide | 116 | 0.40 - 2.93 |

| This compound sulfone | 96 | 0.40 - 2.93 |

These degradation products are mobile and can persist in the environment, raising concerns about their potential ecological effects due to cholinesterase inhibition similar to that of the parent compound .

Health Risks and Toxicology

Research has indicated that while this compound is effective against pests, it poses health risks to humans, particularly for those involved in agricultural applications. A notable study from the Agricultural Health Study assessed cancer risks associated with this compound use among pesticide applicators:

- Findings : The study reported a slight increase in overall cancer risk among this compound users (HR = 1.21), with suggestive associations for prostate cancer (HR = 1.21), lung cancer (HR = 1.45), leukemia (HR = 2.38), and non-Hodgkin lymphoma (HR = 1.94) .

Regulatory Status

Due to its toxicity, this compound is classified as a Restricted Use Pesticide (RUP) in the United States, meaning it can only be purchased and used by certified applicators . The European Union has banned its use due to health concerns, establishing a maximum residue limit of 0.01 mg/kg for most crops .

作用机制

Terbufos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By phosphorylating the hydroxyl group of serine at the enzyme’s active site, this compound prevents acetylcholine breakdown, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, causing paralysis and death in pests .

相似化合物的比较

Toxicity :

- Acute Toxicity : Terbufos exhibits very high acute toxicity across routes of exposure. Oral LD50 values in rodents and dogs range from 1.4–9.2 mg/kg bw, while dermal LD50 in rabbits is ~1 mg/kg bw. Inhalation LC50 in rats is 0.0012–0.0061 mg/L .

- Mechanism : It inhibits acetylcholinesterase (AChE) via metabolic activation to this compound oxon, causing cholinergic toxicity (e.g., respiratory failure, seizures) .

Environmental Behavior :

- Volatility : this compound volatilizes rapidly (87.1% in air, 38.6% on soil surfaces) .

- Soil Mobility: Adsorption constants (Kd) vary with soil type: 6.56 (Jiangxi red soil), 11.34 (Taihu paddy soil), 15.80 (Northeast China black soil). It exhibits moderate to high mobility, posing groundwater contamination risks .

Regulatory Status: Banned in the EU since 2009 and classified as a Highly Hazardous Pesticide (HHP) in South Africa. The U.S. EPA acknowledges data gaps on environmental hazards but permits restricted agricultural use .

Comparison with Similar Compounds

This compound vs. Chlorpyrifos

| Parameter | This compound | Chlorpyrifos |

|---|---|---|

| Metabolites | DEDTP, DETP (ethylated) | DEP, DETP (ethylated) |

| Health Risks | Breast cancer risk (women + spouses) | Elevated pancreatic cancer risk (EPIC cohort) |

This compound vs. Malathion

Key Difference: Malathion’s metabolites amplify DNA damage in mice bone marrow cells, whereas this compound’s genotoxicity aligns with its parent compound .

This compound vs. Fonofos

Shared Mechanism: Both may promote growth of initiated cells in DNA repair-deficient individuals, implicating indirect carcinogenic pathways .

This compound vs. Glyphosate

| Parameter | This compound | Glyphosate |

|---|---|---|

| Cancer Association | Increased NHL, MM, and CNST risk | Controversial (IARC Group 2A) |

| Chemical Class | Organophosphate | Organophosphonate |

Key Similarity: Both associated with non-Hodgkin lymphoma (NHL) in pooled cohort analyses .

This compound vs. Diazinon

| Parameter | This compound | Diazinon |

|---|---|---|

| Ecological Impact | High amphibian toxicity | High bird toxicity |

| Environmental Fate | Volatile, mobile in soil | Persists in guano (seasonal use) |

Shared Concern: Both accumulate in food chains; diazinon residues detected in bat guano, this compound in soil invertebrates .

This compound vs. Ethoprophos

| Parameter | This compound | Ethoprophos |

|---|---|---|

| Toxicity Class | Very highly toxic (nematicide) | Very highly toxic (nematicide) |

| Research Attention | Moderate | Understudied |

Shared Gap : Both nematicides receive less research than herbicides despite higher toxicity .

This compound vs. Pyrethroids (Permethrin, Bifenthrin)

| Parameter | This compound | Pyrethroids |

|---|---|---|

| Gene Expression Impact | Synergistic effects in fish mixtures | Weak individual signatures |

| Usage | Agricultural | Agricultural + household |

Key Interaction : this compound-pyrethroid mixtures disrupt fish gene expression, highlighting combinatorial toxicity risks .

Data Tables

生物活性

Terbufos is an organophosphate insecticide widely used in agriculture. Its biological activity primarily stems from its neurotoxic effects, particularly through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in the synaptic cleft. This article reviews the biological activity of this compound, focusing on its effects on various organisms, potential health risks, and relevant case studies.

This compound is metabolized into its active form, which irreversibly inhibits AChE, a critical enzyme for neurotransmitter regulation. This inhibition results in overstimulation of both muscarinic and nicotinic receptors, causing a range of physiological effects including:

- Increased Salivation

- Muscle Tremors

- Respiratory Distress

- Potentially Fatal Outcomes at high exposure levels.

The United States Environmental Protection Agency (EPA) classifies this compound as Category I for acute toxicity but as Group E for carcinogenicity, indicating non-carcinogenicity based on existing studies in rodents and genotoxicity assays .

Effects on Invertebrates

Recent studies have highlighted the impact of this compound on larval behavior in necrophagous flies. In a study examining Lucilia eximia and Peckia chrysostoma larvae exposed to varying doses of this compound, significant alterations in activity and mobility were observed:

- Lucilia eximia larvae exhibited increased activity with higher doses (5-20 mg/kg), showing greater frequency of body movements.

- Peckia chrysostoma larvae displayed reduced activity at high doses, indicating a dose-dependent response affecting locomotion patterns .

These findings underscore the ecological implications of this compound use in agricultural settings, particularly its role in altering the behavior of beneficial insects involved in decomposition processes.

Cancer Risk Associations

Occupational exposure to this compound has been linked to an increased risk of certain cancers. A comprehensive study involving over 57,000 pesticide applicators revealed:

- An overall cancer risk increase (HR 1.21) among this compound users.

- Specific associations with prostate cancer (HR 1.21), lung cancer (HR 1.45), leukemia (HR 2.38), and non-Hodgkin's lymphoma (HR 1.94) .

Despite these associations, this compound has not been conclusively shown to be carcinogenic in animal studies, necessitating cautious interpretation of epidemiological findings .

Case Study: Occupational Exposure

In the Agricultural Health Study, detailed questionnaires provided insights into pesticide use patterns among licensed applicators. The study found that those using this compound reported higher incidences of various health issues compared to non-users. Notably:

- 37% of participants had used this compound.

- Users tended to apply a greater number of pesticides overall and had other lifestyle factors that may contribute to cancer risk .

Metabolism and Toxicity Profiles

Research indicates that this compound undergoes metabolic conversion primarily through oxidative desulfuration followed by hydrolysis. The metabolic pathway includes several key metabolites that contribute to its toxicological profile .

A summary of the metabolic fate and toxicity data is presented below:

常见问题

Q. What are the standard analytical methods for detecting Terbufos residues in agricultural samples, and how can their sensitivity be optimized?

this compound residues can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For GC, samples are extracted with acetone, purified, and analyzed with a flame photometric detector. Sensitivity optimization involves adjusting column parameters (e.g., stationary phase, temperature gradient) and sample preparation (e.g., solid-phase extraction to reduce matrix interference). For HPLC, reverse-phase columns with UV detection at 254 nm are recommended. Method validation should include recovery tests (70–120%) and limits of detection (LOD < 0.01 ppm) .

Q. How does this compound inhibit cholinesterase activity, and what experimental models are appropriate for studying its acute neurotoxic effects?

this compound inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, disrupting synaptic acetylcholine breakdown. In vitro models (e.g., human AChE isoforms expressed in cell lines) allow mechanistic studies of inhibition kinetics. In vivo rodent models are used to assess acute toxicity (LD50, neurobehavioral outcomes), while zebrafish embryos provide a rapid screening platform for developmental neurotoxicity. Dose-response studies should include AChE activity assays in brain tissues and erythrocytes, with controls for spontaneous reactivation .

Q. What are the key physicochemical properties of this compound that influence its environmental fate, and how are these properties experimentally determined?

Critical properties include hydrolysis rate (pH-dependent), soil adsorption coefficient (Koc = 100–500 mL/g), and vapor pressure (1.5 × 10⁻⁴ mmHg at 25°C). Hydrolysis studies are conducted in buffered aqueous solutions at varying pH (4–9) and temperatures (20–40°C), with degradation products identified via LC-MS. Soil adsorption is measured using batch equilibrium methods (OECD Guideline 106), and vapor pressure determined by gas saturation or effusion techniques .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between laboratory and field data on this compound’s environmental persistence?

Contradictions arise from field conditions (e.g., microbial activity, temperature fluctuations) that are absent in lab studies. A tiered approach is recommended:

- Lab phase : Conduct hydrolysis (pH 4–9) and aerobic soil metabolism studies (OECD 307) under controlled temperatures (10–30°C).

- Field phase : Monitor dissipation in high-use agricultural sites, comparing half-lives in water (via GC-ECD) and sediment (LC-MS/MS). Statistical models (e.g., ANCOVA) should account for covariates like organic matter content and microbial biomass. Integrate results using probabilistic risk assessment frameworks .

Q. What methodological considerations are critical when integrating ecological modeling with empirical data to assess this compound’s risk to non-target wildlife?

Use species sensitivity distributions (SSDs) to model acute toxicity thresholds for aquatic organisms (e.g., LC50 values for fish, Daphnia, algae). For terrestrial wildlife, combine laboratory toxicity data (e.g., avian dietary LC50) with spatially explicit exposure models (e.g., T-REX for granular pesticide applications). Validate models with field monitoring of indicator species (e.g., earthworms, amphibians) and refine parameters using Bayesian calibration .

Q. How can conflicting data on this compound’s aquatic toxicity be systematically analyzed, particularly regarding species-specific sensitivity and exposure duration?

Time-to-event analysis (e.g., Kaplan-Meier survival curves) is recommended for comparing species sensitivity. For example, leopard frogs (LC50 = 9 mg/L) exhibit faster mortality onset than poison-arrow frogs, suggesting metabolic differences in detoxification pathways. Meta-analyses should standardize test conditions (pH 7.0, 20°C) and include sublethal endpoints (e.g., cholinesterase inhibition in gill tissues). Use Cox proportional hazards models to quantify time-dependent risks .

Q. What strategies are recommended for addressing data gaps in higher-tier ecological risk assessments for this compound, as highlighted by regulatory evaluations?

The U.S. EPA prioritizes tiered testing:

- Tier 1 : Complete acute toxicity data for aquatic invertebrates (OECD 202) and avian oral LD50.

- Tier 2 : Conduct microcosm/mesocosm studies if Tier 1 indicates risk (e.g., TER > 0.1).

- Tier 3 : Field monitoring in high-risk scenarios (e.g., runoff-prone cornfields). Waivers for redundant studies (e.g., groundwater monitoring) require evidence of low solubility (0.5 mg/L) and rapid hydrolysis (DT50 < 10 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。